(2R)-2-(3-phenylpropanamido)propanoic acid
Description
Properties
IUPAC Name |
(2R)-2-(3-phenylpropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(12(15)16)13-11(14)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQOVJKEOBDJIV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-2-(3-phenylpropanamido)propanoic acid, also known as a derivative of phenylalanine, has garnered attention for its potential biological activities. This compound is recognized for its structural similarity to various bioactive peptides and amino acids, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Protease Inhibition : Research indicates that this compound may function as a protease inhibitor, which is crucial for regulating various physiological processes and could be beneficial in therapeutic contexts such as cancer treatment and inflammation management .
- Antifungal Activity : Computational studies have suggested that derivatives of this compound exhibit antifungal properties by acting on specific molecular targets within fungal cells, potentially leading to the development of new antifungal agents .
- Multi-target Interaction : Similar compounds have been identified as multi-target ligands capable of inhibiting multiple pathways involved in inflammation and pain, suggesting that this compound may also share this characteristic .
Case Studies
- Antifungal Peptides : A study focused on the reactivity properties of antifungal tripeptides derived from amino acids similar to this compound. The findings highlighted their ability to act as protease inhibitors and their potential effectiveness against fungal infections .
- Pain Management : Another investigation into non-steroidal anti-inflammatory drugs (NSAIDs) revealed that compounds structurally related to this compound could inhibit fatty acid amide hydrolase (FAAH), suggesting a role in pain modulation through dual inhibition mechanisms .
Data Tables
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that (2R)-2-(3-phenylpropanamido)propanoic acid exhibits significant anti-inflammatory effects. It has been shown to inhibit the chemotaxis of polymorphonuclear leukocytes (PMNs), which play a crucial role in inflammatory responses. This inhibition can reduce tissue damage associated with excessive neutrophil recruitment during inflammation .
- Case Study : A study evaluated the efficacy of this compound in models of transient cerebral ischemia, demonstrating its ability to reduce PMN infiltration and improve neurological outcomes .
Treatment of Chronic Diseases
The compound has been investigated for its potential in treating chronic inflammatory diseases such as rheumatoid arthritis and bullous pemphigoid. Its mechanism involves modulating the chemokine system, which is essential for leukocyte movement and activation during inflammatory processes .
- Case Study : In clinical settings, compounds similar to this compound have been linked to improved patient outcomes in chronic inflammatory conditions by reducing inflammation markers and enhancing patient mobility .
Synthesis and Derivatives
The synthesis of this compound involves established chemical methods that allow for the production of both racemic and enantiomerically pure forms. The compound can be synthesized through various pathways, including acylation reactions and subsequent modifications to achieve desired pharmacological properties .
| Synthesis Method | Description | Outcome |
|---|---|---|
| Acylation | Reaction of phenylpropanamide with propanoic acid derivatives | Formation of this compound |
| Enantiomer Resolution | Chiral resolution techniques | Production of pure (R) or (S) enantiomers |
Pharmacological Mechanisms
The pharmacological action of this compound is primarily linked to its interaction with chemokine receptors. By inhibiting the signaling pathways that lead to leukocyte activation and migration, this compound effectively reduces inflammation at the site of injury or disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on functional groups, molecular properties, and biological relevance:
(R)-2-Amino-3-(Pyridin-3-yl)propanoic Acid
- Structure : Pyridin-3-yl substituent at the β-carbon.
- Formula : C₈H₁₀N₂O₂ (MW: 166.18 g/mol).
- Key Differences : Replaces the phenylpropanamido group with a pyridine ring, enhancing solubility in polar solvents due to the nitrogen heteroatom. Used in peptide synthesis and receptor-binding studies .
- Biological Activity : Exhibits altered binding affinity compared to phenyl-containing analogs, highlighting substituent-dependent interactions .
(2R)-2-Hydroxy-3-Phenylpropanoic Acid (Phenyllactic Acid)
- Structure : Hydroxy (-OH) group replaces the amide.
- Formula : C₉H₁₀O₃ (MW: 166.18 g/mol).
- Key Differences : Increased acidity (pKa ~3.1) due to the carboxylic acid and hydroxyl groups. Naturally occurring in microbial defense systems .
3-Morpholino-2-(3-Phenylureido)propanoic Acid
- Structure: Ureido (-NHCONH-) and morpholino (C₄H₈NO) substituents.
- Formula : C₁₃H₁₇N₃O₄ (MW: 295.30 g/mol).
- Key Differences: Morpholino enhances aqueous solubility, while the ureido group introduces additional hydrogen-bonding sites. Studied in hydantoin derivatives for synthetic applications .
2-(tert-Butoxycarbonylamino)-3-Hydroxy-3-(4-Methoxyphenyl)propanoic Acid
- Structure: Boc-protected amino group and methoxyphenyl substituent.
- Formula: C₁₅H₂₁NO₆ (MW: 311.33 g/mol).
- Key Differences : Bulky tert-butoxycarbonyl (Boc) group improves stability during peptide synthesis. Methoxy group increases lipophilicity, affecting membrane permeability .
(2R)-2-Acetamido-3-(4-Hydroxybutan-2-ylthio)propanoic Acid
- Structure : Acetamido (-NHCOCH₃) and thioether (-S-) groups.
- Formula: C₉H₁₅NO₃S (MW: 241.29 g/mol).
- Key Differences : Thioether moiety influences redox activity and metal coordination, diverging from the target compound’s amide-driven interactions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Stereochemical Influence: The R configuration in this compound is critical for binding to fungal targets, as shown in computational studies of related tripeptides .
Substituent Effects: Phenyl groups enhance lipophilicity, improving membrane penetration in antifungal applications . Morpholino and pyridine substituents increase solubility but reduce passive diffusion .
Synthetic Utility : Boc protection (e.g., in ) enables stable intermediates, whereas the unprotected amide in the target compound may limit its use in harsh reaction conditions .
Preparation Methods
Coupling via Carbodiimide-Mediated Amide Bond Formation
One of the most common methods involves activating the carboxyl group of 3-phenylpropanoic acid with carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) to suppress racemization and side reactions.
- Procedure:
- Dissolve (2R)-2-amino propanoic acid or its N-protected derivative in a suitable solvent (e.g., dichloromethane or DMF).
- Add 3-phenylpropanoic acid activated by EDCI/HOBt.
- Stir the mixture at room temperature or slightly elevated temperatures.
- After completion, the product is isolated by extraction and purified by chromatography.
This method ensures high stereochemical integrity and good yields.
Use of N-Protected Intermediates
Protection of the amino group of the chiral amino acid with Boc (tert-butyloxycarbonyl) is often employed to prevent side reactions during coupling.
- The N-Boc-protected amino acid is first prepared by reaction with di-tert-butyl dicarbonate.
- The protected amino acid is then coupled with 3-phenylpropanoic acid using EDCI/HOBt.
- After coupling, the Boc group is removed under acidic conditions (e.g., treatment with 3 N HCl in ethyl acetate) to yield the free amide.
This approach improves the purity and yield of the target compound.
Oxidation and Functional Group Manipulation
In some synthetic routes, selective oxidation of hydroxyl groups adjacent to the amino acid backbone may be performed to introduce carboxyl functionalities or to enable further derivatization.
Research Findings and Optimization
A study focusing on chloramphenicol amine derivatives, which share structural similarity with this compound, demonstrated the following:
- Coupling reactions using EDCI/HOBt are effective for synthesizing amide derivatives with good yields and stereochemical control.
- The introduction of natural amino acids or dipeptide moieties to the scaffold enhances biological activity, suggesting that similar coupling strategies can be used to modify this compound for improved properties.
- Hydrolysis of ester intermediates with NaOH in methanol followed by deprotection steps is a common sequence to obtain the free acid form.
- Enzymatic inhibition assays and docking studies reveal that the amide bond and phenylpropanoic acid moiety are crucial for binding interactions, underscoring the importance of maintaining stereochemical integrity during synthesis.
Data Tables Summarizing Key Synthetic Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | (2R)-2-amino propanoic acid + Boc2O, THF | N-Boc protection of amino group | 90% yield, mild conditions |
| 2 | 3-phenylpropanoic acid + EDCI/HOBt, DMF | Activation and coupling | Room temperature, 12-24 h |
| 3 | Acidic deprotection (3 N HCl in EtOAc) | Removal of Boc protecting group | Quantitative deprotection |
| 4 | NaOH in MeOH (if ester intermediates used) | Hydrolysis to free acid | Controlled pH to avoid racemization |
Notes on Stereochemistry and Purity
- Maintaining the (2R) configuration is critical for biological activity.
- Use of mild coupling conditions and additives like HOBt minimizes racemization.
- Purification by flash chromatography or recrystallization is standard.
- Analytical techniques such as $$ ^1H $$ NMR, HRMS, and elemental analysis confirm structure and purity.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing the structural purity of (2R)-2-(3-phenylpropanamido)propanoic acid?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and backbone structure. Compare experimental chemical shifts with computed data from PubChem (e.g., InChIKey:
NSGNDQVZZFXFLW-CYBMUJFWSA-N). High-resolution mass spectrometry (HRMS) validates molecular weight (332.4 g/mol). Purity assessment via HPLC with UV detection at 210–254 nm is recommended, using C18 columns and gradient elution .
Q. How can researchers optimize the synthesis of this compound to minimize racemization?
- Methodological Answer : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under low-temperature (0–4°C) conditions to reduce racemization during amide bond formation. Chiral purity can be maintained by employing (2R)-configured starting materials and monitoring reaction progress via chiral HPLC. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric excess .
Q. What analytical techniques are suitable for quantifying impurities in this compound?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) coupled with charged aerosol detection (CAD) identifies and quantifies trace impurities (e.g., unreacted precursors or diastereomers). Reference standards from pharmacopeial guidelines (e.g., EP impurities) should be used for calibration. Thresholds for unknown impurities should follow ICH Q3A/B guidelines (<0.10% for unidentified species) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
- Methodological Answer : Conduct molecular docking studies (e.g., AutoDock Vina or Schrödinger Suite) using the compound’s 3D structure (PubChem CID) to predict binding affinities to enzymes like proteases or kinases. Compare (2R) vs. (2S) enantiomers to assess stereospecificity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic binding parameters .
Q. What strategies resolve data contradictions in thermodynamic stability studies of this compound?
- Methodological Answer : Replicate differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to exclude oxidative degradation. Cross-reference gas-phase ion energetics data (e.g., ΔrH° from CID experiments) with computational models (Gaussian software for DFT calculations) to reconcile discrepancies in decomposition pathways .
Q. How can researchers design assays to evaluate the compound’s role in enzyme inhibition?
- Methodological Answer : Use fluorogenic substrates (e.g., CM-H2DCFDA for oxidoreductases) in kinetic assays to measure IC₅₀ values. Pre-incubate the enzyme with varying concentrations of the compound and monitor activity loss over time. For irreversible inhibition, employ jump-dilution assays to distinguish between competitive and non-competitive mechanisms. Include positive controls (e.g., known inhibitors) and validate with X-ray crystallography of enzyme-ligand complexes .
Q. What computational approaches predict the compound’s metabolic fate in biological systems?
- Methodological Answer : Use in silico tools like ADMET Predictor or SwissADME to simulate phase I/II metabolism (e.g., hydrolysis of the amide bond or glucuronidation). Validate predictions with in vitro hepatocyte incubation studies followed by LC-MS/MS metabolite profiling. Compare results with structurally analogous compounds (e.g., phenylpropanoid derivatives) to identify metabolic hotspots .
Methodological Notes
- Data Sources : Prioritize PubChem, NIST Chemistry WebBook, and ECHA for structural and thermodynamic data. Exclude non-peer-reviewed platforms (e.g., BenchChem) .
- Safety : Follow OSHA guidelines (29 CFR 1910.1020) for handling hazardous intermediates. Use fume hoods during synthesis and PPE for exposure mitigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
